![molecular formula C20H18ClN3O4 B2523532 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide CAS No. 903284-31-1](/img/structure/B2523532.png)

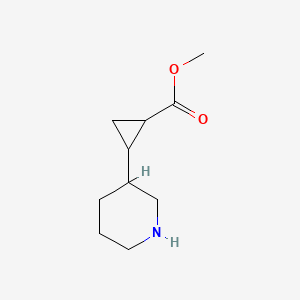

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

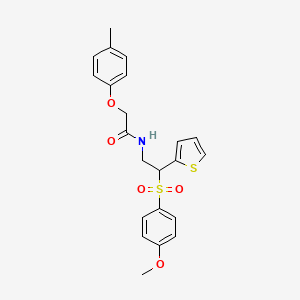

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

科学的研究の応用

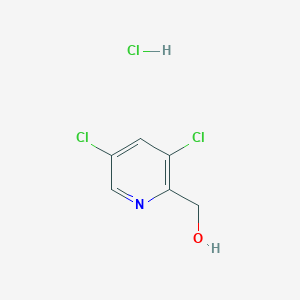

Quantum Chemical Calculations and Corrosion Inhibition

Research has applied quantum chemical calculations to quinoxalines, which are structurally related to quinolines, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. These studies reveal how molecular structure affects inhibition efficiency, suggesting potential applications in material science and engineering for related compounds like 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide (Zarrouk et al., 2014).

Reductive Chemistry in Drug Development

Another significant area of research involves the reductive chemistry of nitrobenzamide derivatives, particularly their selective toxicity for hypoxic cells, which is crucial in developing novel anticancer drugs. These studies explore how the reduction of nitro groups affects cytotoxicity and drug efficacy, indicating possible pharmacological applications for similar compounds (Palmer et al., 1995).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of quinoline and quinoxaline derivatives, including reactions involving chloro- and nitro- groups, has been pivotal in discovering new fluorescent materials, pharmaceuticals, and dyes. These synthetic strategies and the resulting heterocyclic compounds have wide-ranging applications in material science, medicinal chemistry, and organic synthesis, offering potential routes for the synthesis and application of 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide derivatives (Stadlbauer et al., 2006).

Crystal Engineering and Material Science

Studies on the structural aspects of similar compounds, focusing on hydrogen bonds and halogen bonds, have implications for crystal engineering and the design of novel materials with specific physical properties. These insights can be applied to design and synthesize new compounds with desired structural and electronic characteristics for applications in nanotechnology, material science, and pharmaceutical formulation (Saha et al., 2005).

作用機序

Target of Action

The compound contains an indole nucleus, which is a common structural motif in many bioactive compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Compounds with an indole nucleus often undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .

特性

IUPAC Name |

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-11-3-4-12(2)18-15(11)9-13(19(25)23-18)7-8-22-20(26)16-10-14(24(27)28)5-6-17(16)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSPNIUJEFKSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)